Chlorthiophos sulfone
Overview
Description
Chlorthiophos sulfone is a chemical compound with the molecular formula C11H15Cl2O5PS2 and a molecular weight of 393.24 g/mol . It is an organophosphorus pesticide derivative, specifically a thiophosphoric acid ester. This compound is known for its use in various analytical and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chlorthiophos sulfone typically involves the oxidation of Chlorthiophos. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids under controlled temperature and pH conditions . The process requires careful monitoring to ensure the complete conversion of Chlorthiophos to its sulfone derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and reactors designed to handle large volumes of reactants. The reaction is typically carried out in a batch or continuous flow process, with stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Chlorthiophos sulfone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert the sulfone back to its corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus or sulfur atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: Corresponding sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chlorthiophos sulfone is used in a variety of scientific research applications, including:
Analytical Chemistry: As a standard for pesticide residue analysis in environmental and food samples.
Biological Studies: Investigating its effects on various biological systems and its potential as a biochemical tool.
Industrial Applications: Used in the development of new pesticides and agrochemicals.
Mechanism of Action
The mechanism of action of Chlorthiophos sulfone involves its interaction with biological molecules, particularly enzymes involved in the nervous system. It acts by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, resulting in continuous nerve signal transmission and eventual neurotoxicity .
Comparison with Similar Compounds
Similar Compounds
Chlorthiophos: The parent compound, which is less oxidized than Chlorthiophos sulfone.
Parathion: Another organophosphorus pesticide with a similar mechanism of action.
Malathion: A related compound used as an insecticide.
Uniqueness
This compound is unique due to its specific oxidation state and the presence of both chlorine and sulfone functional groups. These features contribute to its distinct chemical reactivity and biological activity compared to other organophosphorus compounds .
Properties
IUPAC Name |
(2,5-dichloro-4-methylsulfonylphenoxy)-diethoxy-sulfanylidene-λ5-phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2O5PS2/c1-4-16-19(20,17-5-2)18-10-6-9(13)11(7-8(10)12)21(3,14)15/h6-7H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRACNRRCIRJDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=CC(=C(C=C1Cl)S(=O)(=O)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2O5PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50948807 | |
Record name | O-[2,5-Dichloro-4-(methanesulfonyl)phenyl] O,O-diethyl phosphorothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50948807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25900-20-3 | |
Record name | Chlorthiophos sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025900203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-[2,5-Dichloro-4-(methanesulfonyl)phenyl] O,O-diethyl phosphorothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50948807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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